molecular formula C11H24ClNO3 B561936 (S)-Carnitine Isobutylester, Chloride Salt CAS No. 161886-61-9

(S)-Carnitine Isobutylester, Chloride Salt

Cat. No.: B561936
CAS No.: 161886-61-9
M. Wt: 253.767
InChI Key: KIMBCAKLXFMXLT-PPHPATTJSA-M
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Description

(S)-Carnitine Isobutylester, Chloride Salt is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carnitine Isobutylester, Chloride Salt typically involves the esterification of (S)-carnitine with isobutyl alcohol, followed by the formation of the chloride salt. The reaction conditions often include the use of acid catalysts to facilitate the esterification process. The esterification reaction can be represented as follows:

(S)-Carnitine+Isobutyl Alcohol(S)-Carnitine Isobutylester\text{(S)-Carnitine} + \text{Isobutyl Alcohol} \rightarrow \text{(S)-Carnitine Isobutylester} (S)-Carnitine+Isobutyl Alcohol→(S)-Carnitine Isobutylester

Subsequently, the ester is converted to its chloride salt form by reacting with hydrochloric acid:

(S)-Carnitine Isobutylester+HCl(S)-Carnitine Isobutylester, Chloride Salt\text{(S)-Carnitine Isobutylester} + \text{HCl} \rightarrow \text{this compound} (S)-Carnitine Isobutylester+HCl→(S)-Carnitine Isobutylester, Chloride Salt

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and salt formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Carnitine Isobutylester, Chloride Salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield (S)-carnitine and isobutyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

    Hydrolysis: (S)-Carnitine and isobutyl alcohol.

    Oxidation: Oxidized derivatives of the isobutyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Carnitine Isobutylester, Chloride Salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and salt formation reactions.

    Biology: Investigated for its role in cellular metabolism and potential effects on mitochondrial function.

    Medicine: Explored for its potential therapeutic effects, including its role in enhancing fatty acid metabolism and potential use in treating metabolic disorders.

    Industry: Utilized in the production of dietary supplements and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-Carnitine Isobutylester, Chloride Salt involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

    (S)-Carnitine: The parent compound, involved in fatty acid metabolism.

    (S)-Carnitine Tartrate: Another ester derivative with similar applications.

    Acetyl-(S)-Carnitine: An acetylated form with enhanced bioavailability and potential neuroprotective effects.

Uniqueness

(S)-Carnitine Isobutylester, Chloride Salt is unique due to its specific ester and salt forms, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives. Its isobutyl group and chloride salt form may influence its solubility, stability, and interaction with biological membranes.

Properties

IUPAC Name

[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBCAKLXFMXLT-PPHPATTJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676255
Record name (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-61-9
Record name 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161886-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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